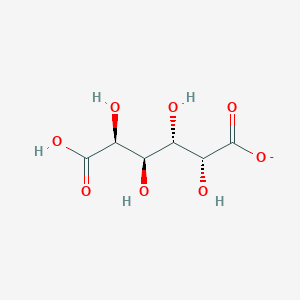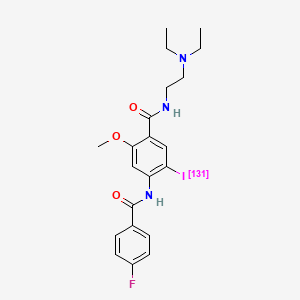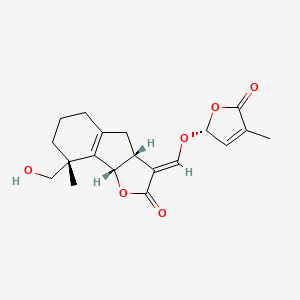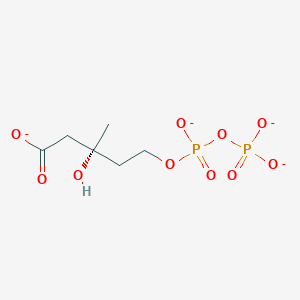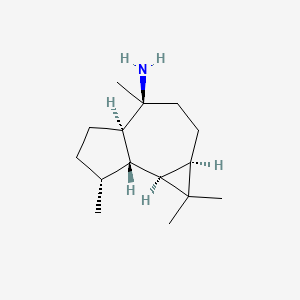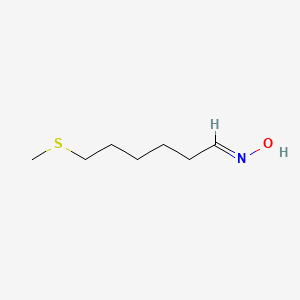![molecular formula C22H28N4O9 B1264349 2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid is a peptide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research indicates the synthesis of various structurally related compounds, demonstrating the versatility of similar chemical structures in synthetic chemistry. For instance, Sakhno et al. (2021) detailed the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids via a three-component reaction, showcasing the potential for creating complex molecules using this chemical framework (Sakhno et al., 2021).
Antimicrobial and Antibacterial Activity
Studies have explored the antimicrobial properties of compounds structurally similar to the one . For example, Kadian et al. (2012) synthesized compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and tested their antibacterial activity, finding some compounds effective against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Catalytic Applications
Some research has focused on the catalytic potential of similar compounds. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes, which were used as efficient and selective catalysts in alcohol oxidation, indicating the potential catalytic applications of related chemical structures (Hazra et al., 2015).
Fluorescence Properties
The fluorescence properties of structurally related compounds have also been investigated. Faty et al. (2018) synthesized a series of compounds from [2,4-dioxochromen-3(4H)methyl]amino acid and studied their absorption and fluorescence emission in various solvents, providing insights into the optical properties of such compounds (Faty, Mourad, Abd Elmotaleb, & Radewan, 2018).
Synthesis of Novel Compounds
Gein et al. (2019) explored the synthesis of novel compounds like (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles, demonstrating the chemical versatility and potential for creating diverse molecules using similar chemical structures (Gein, Buldakova, & Dmitriev, 2019).
Crystal Structure Analysis
The crystal structure of compounds similar to the one has been analyzed, as in the work of Park et al. (2016), who studied the crystal structure of fluroxypyr, a pyridine herbicide, providing valuable insights into the molecular arrangement of such compounds (Park, Choi, Kwon, & Kim, 2016).
Eigenschaften
Produktname |
2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid |
|---|---|
Molekularformel |
C22H28N4O9 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
2-[[2-amino-4-(5-hydroxypyridin-2-yl)-3-methylpentanoyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C22H28N4O9/c1-9(13-4-3-12(28)8-24-13)10(2)15(23)20(32)25-16(22(33)34)19-17(30)18(31)21(35-19)26-6-5-11(27)7-14(26)29/h3-6,8-10,15-19,21,28,30-31H,7,23H2,1-2H3,(H,25,32)(H,33,34)/t9?,10?,15?,16?,17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
MUYOCJNYLOJXQK-ZRBNDYFUSA-N |
Isomerische SMILES |
CC(C1=NC=C(C=C1)O)C(C)C(C(=O)NC([C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=CC(=O)CC3=O)O)O)C(=O)O)N |
Kanonische SMILES |
CC(C1=NC=C(C=C1)O)C(C)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)CC3=O)O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




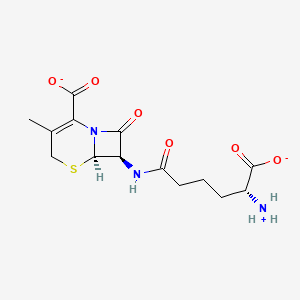
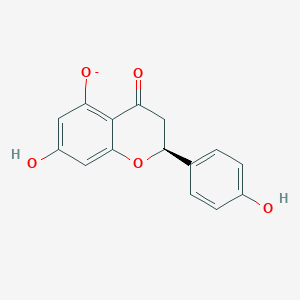

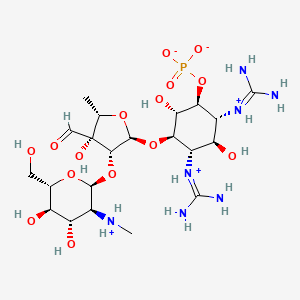

![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
